molecular formula C10H7BrO2 B11870041 2-(bromomethyl)-4H-chromen-4-one CAS No. 69932-35-0

2-(bromomethyl)-4H-chromen-4-one

Cat. No.: B11870041
CAS No.: 69932-35-0
M. Wt: 239.06 g/mol
InChI Key: CRALYSAZODAWCQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromenones, which are derivatives of chromone. This compound is characterized by the presence of a bromomethyl group attached to the second position of the chromenone ring. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-4H-chromen-4-one typically involves the bromination of 4H-chromen-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted chromenones with various functional groups.

    Oxidation: Formation of chromone carboxylic acids or aldehydes.

    Reduction: Formation of 2-methyl-4H-chromen-4-one.

Scientific Research Applications

2-(Bromomethyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-4H-chromen-4-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a chromenone ring.

    4-(Bromomethyl)-2H-chromen-2-one: Another bromomethyl derivative of chromenone but with different substitution patterns.

    Benzyl Bromide: Contains a bromomethyl group attached to a benzene ring.

Uniqueness

2-(Bromomethyl)-4H-chromen-4-one is unique due to its chromenone backbone, which imparts distinct chemical and biological properties. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

69932-35-0

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

2-(bromomethyl)chromen-4-one

InChI

InChI=1S/C10H7BrO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2

InChI Key

CRALYSAZODAWCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)CBr

Origin of Product

United States

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